Melperone hydrochloride is a butyrophenone neuroleptic that has been in use for over three decades, primarily for its sleep-inducing properties. Despite its long-standing application in clinical settings, the detailed mechanisms of action and the full spectrum of its pharmacological effects have only been partially elucidated. Recent studies have begun to shed light on its interactions with various neurotransmitter systems and its potential utility in a range of therapeutic contexts beyond its initial indications125.
Melperone has been reported to improve cognitive function in patients with schizophrenia, particularly in executive function, without significantly affecting other cognitive domains. This suggests its potential utility in enhancing work and social functioning in these patients2. In the treatment of schizophrenia, melperone has demonstrated effectiveness in reducing psychotic morbidity with fewer extrapyramidal side effects compared to other antipsychotics like thiothixene. It also does not increase serum prolactin levels, which is a common side effect of many antipsychotic medications78.
The electrophysiological effects of melperone on cardiac tissue, such as prolongation of the effective refractory period and depression of pacemaker activity, suggest that it may be valuable in treating selected cardiac arrhythmias. Its differential actions on various cardiac potentials and the absence of negative inotropic effects make it a candidate for further investigation as an antiarrhythmic agent34610.
In the context of antipsychotic-induced weight gain, melperone has been shown not to result in significant increases in weight or body mass index (BMI), contrasting with drugs like clozapine. This property may make melperone a more favorable option for patients concerned about the metabolic side effects of antipsychotic therapy9.
Melperone hydrochloride is synthesized from 4-chlorobutyryl chloride and 4-fluorophenylmagnesium bromide. Its chemical formula is with a molecular weight of approximately 263.356 g/mol. The compound exists primarily as a solid and has been characterized in various forms, including a crystalline form that enhances its stability and bioavailability .
The synthesis of melperone hydrochloride involves several key steps:
Key Parameters:
Melperone hydrochloride features a complex molecular structure characterized by the following attributes:
The molecular structure can be represented using various notations such as SMILES and InChI, aiding in computational modeling and further chemical analysis .
Melperone hydrochloride undergoes several chemical reactions, including:
Common Reagents:
These reactions are essential for modifying the compound for various applications or enhancing its therapeutic profile .
Melperone exerts its antipsychotic effects primarily through antagonism at two key receptor sites:
The pharmacological profile suggests that melperone influences both dopamine and serotonin pathways, contributing to its therapeutic effects while minimizing typical side effects associated with other antipsychotics .
Melperone hydrochloride possesses distinct physical and chemical properties:
These properties are crucial for understanding the drug's behavior in biological systems and its potential interactions with other compounds .
Melperone hydrochloride is primarily used in clinical settings for:
Recent studies have also explored its potential use in treating psychosis related to Parkinson's disease, highlighting its versatility as an antipsychotic agent .
Chemical Definition: Melperone hydrochloride is the hydrochloride salt of melperone, a butyrophenone-derived atypical antipsychotic agent. Its systematic name is 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one hydrochloride, reflecting its core structural components: a fluorophenyl ketone group linked via a butanone chain to a 4-methylpiperidine moiety [2] [8].
Molecular Formula:
Registry Identifiers:
Table 1: Nomenclature and Identifiers of Melperone Hydrochloride
Category | Identifier |
---|---|
IUPAC Name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one hydrochloride |
Synonyms | Melperone HCl; Buronil® (brand name) |
CAS No. (Hydrochloride) | 1622-79-3 |
PubChem CID | 9926325 |
Structural Features: The compound comprises three key domains:
Crystalline Properties: Melperone hydrochloride crystallizes as a monoclinic crystalline solid with defined lattice parameters. Patent GB2346143A details a crystalline form with a melting point of 78–82°C (free base) and enhanced purity (>98%) suitable for pharmaceutical formulation. The hydrochloride form exhibits superior stability over amorphous variants [4] [6].
Spectroscopic Profiles:
Table 2: Spectroscopic Signatures of Melperone Hydrochloride
Technique | Key Peaks | Assignment |
---|---|---|
FTIR | 1,680 cm⁻¹ | Ketone (C=O) stretch |
1,220 cm⁻¹ | C-F stretch | |
2,450 cm⁻¹ | N⁺-H bend (piperidinium) | |
¹H NMR | δ 1.25 (d) | Methyl protons |
δ 2.85–3.10 (m) | Piperidine ring protons | |
δ 7.65 (dd) | Aromatic protons (fluorophenyl) | |
¹³C NMR | δ 198.5 | Carbonyl carbon |
δ 165.2 | Fluorinated aryl carbon |
Primary Synthesis Route: Melperone hydrochloride is synthesized via a two-step Friedel-Crafts acylation and nucleophilic substitution pathway [4]:
Reaction Scheme:
4-Fluorobenzoyl chloride + ClCH₂CH₂CH₂COCl → 4-Cl-C₆H₄CO-CH₂CH₂CH₂Cl 4-Cl-C₆H₄CO-CH₂CH₂CH₂Cl + 4-CH₃-C₅H₉NH → Melperone base Melperone base + HCl → Melperone hydrochloride
Optimization Strategies:
pH-Dependent Stability: Melperone hydrochloride exhibits maximal stability at pH 4–5. Under acidic conditions (pH < 3), the 4-methylpiperidine group undergoes N-demethylation, while alkaline environments (pH > 8) promote ketone reduction to secondary alcohols. Hydrolysis of the fluorophenyl ketone bond occurs only under extreme temperatures (>80°C) [4] [5].
Metabolic Degradation: In vivo, melperone is metabolized primarily via hepatic CYP2D6, forming:
Table 3: Major Degradation Products and Conditions
Condition | Degradation Product | Mechanism |
---|---|---|
Acidic (pH < 3) | N-desmethyl melperone | N-demethylation |
Alkaline (pH > 8) | 1-(4-Fluorophenyl)-4-hydroxybutan-1-one | Ketone reduction |
CYP2D6 metabolism | 4-Hydroxy-4-methylpiperidine | Aliphatic hydroxylation |
Photolysis (UV-A) | 4-Fluorobenzoic acid | Oxidative dealkylation |
Thermal and Photolytic Stability:
Solubility Profile:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0